N~1~-{4-[2,5-dioxo-3-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)-1-pyrrolidinyl]phenyl}acetamide
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Overview
Description
N~1~-{4-[2,5-dioxo-3-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)-1-pyrrolidinyl]phenyl}acetamide is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-{4-[2,5-dioxo-3-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)-1-pyrrolidinyl]phenyl}acetamide involves multiple steps. One common method starts with the reaction of 4-aminobenzenesulfonamide with maleic anhydride to form an intermediate compound. This intermediate is then reacted with p-toluenesulfonic acid to obtain the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N~1~-{4-[2,5-dioxo-3-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)-1-pyrrolidinyl]phenyl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide and pyrrolidinyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
N~1~-{4-[2,5-dioxo-3-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)-1-pyrrolidinyl]phenyl}acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of N1-{4-[2,5-dioxo-3-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)-1-pyrrolidinyl]phenyl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 4-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzenesulfonamide
- N-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-N2,N2-diethylglycinamide
Uniqueness
N~1~-{4-[2,5-dioxo-3-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)-1-pyrrolidinyl]phenyl}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C23H22N4O3 |
---|---|
Molecular Weight |
402.4 g/mol |
IUPAC Name |
N-[4-[2,5-dioxo-3-(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)pyrrolidin-1-yl]phenyl]acetamide |
InChI |
InChI=1S/C23H22N4O3/c1-14(28)24-15-6-8-16(9-7-15)27-22(29)12-21(23(27)30)26-11-10-18-17-4-2-3-5-19(17)25-20(18)13-26/h2-9,21,25H,10-13H2,1H3,(H,24,28) |
InChI Key |
OSEYKPMXRGZHFX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCC4=C(C3)NC5=CC=CC=C45 |
Origin of Product |
United States |
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